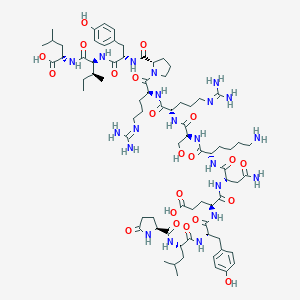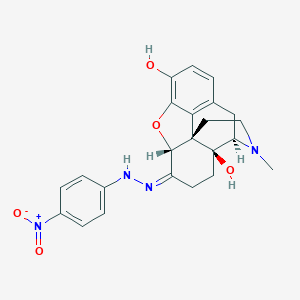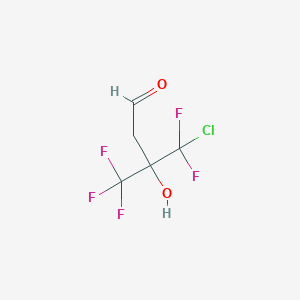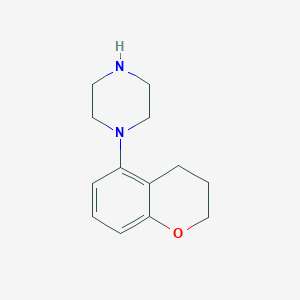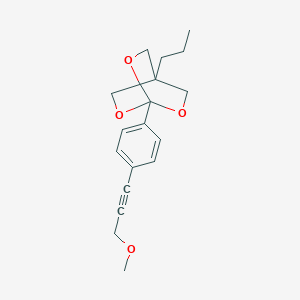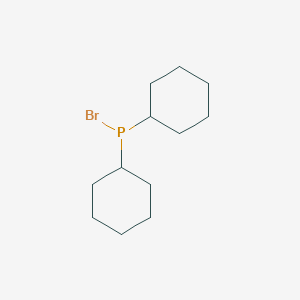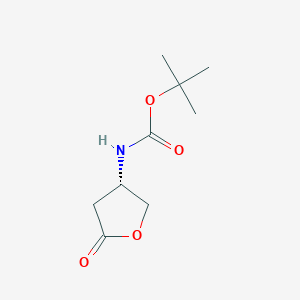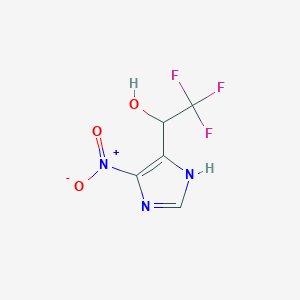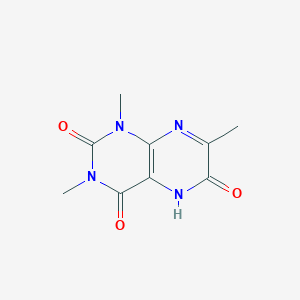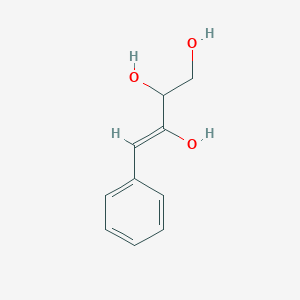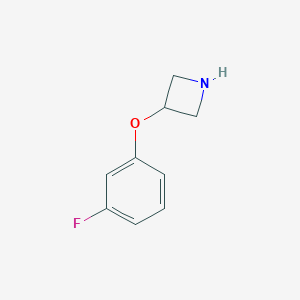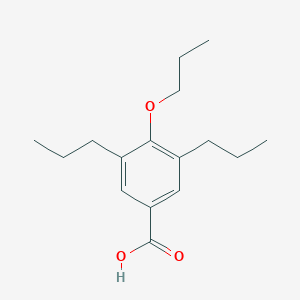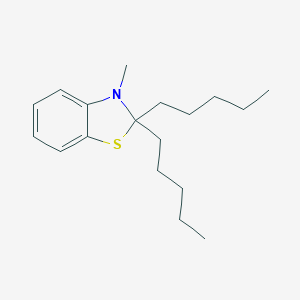
3-Methyl-2,2-dipentyl-1,3-benzothiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-2,2-dipentyl-1,3-benzothiazole is a chemical compound that has been of interest to researchers due to its potential applications in various scientific fields. This compound is also known as MDB, and it has been synthesized using different methods. In
作用機序
MDB inhibits the growth of cancer cells by inducing apoptosis, which is a process of programmed cell death. The mechanism of action of MDB involves the activation of caspases, which are enzymes that play a key role in apoptosis. MDB also inhibits the expression of anti-apoptotic proteins, which promotes apoptosis in cancer cells.
生化学的および生理学的効果
MDB has been shown to have low toxicity and minimal side effects in vitro and in vivo studies. In animal studies, MDB has been shown to have no significant effects on body weight, organ weight, or blood chemistry. However, further studies are needed to determine the long-term effects of MDB on human health.
実験室実験の利点と制限
MDB has several advantages for lab experiments, including its low toxicity, high stability, and ease of synthesis. However, one of the limitations of MDB is its low solubility in water, which can make it difficult to work with in aqueous solutions.
将来の方向性
MDB has several potential future directions for research. One area of interest is the development of MDB-based fluorescent sensors for detecting metal ions in environmental and biological samples. Another potential direction is the development of MDB-based corrosion inhibitors for steel in harsh environments. Additionally, further studies are needed to determine the potential of MDB as a drug candidate for cancer treatment.
合成法
MDB can be synthesized using different methods, including the reaction of 2-mercaptobenzothiazole with 3-methyl-2,2-dipentyl-1-bromoalkane in the presence of a base. Another method involves the reaction of 2-mercaptobenzothiazole with 3-methyl-2,2-dipentyl-1-chloroalkane in the presence of a base. The yield and purity of MDB depend on the reaction conditions used during synthesis.
科学的研究の応用
MDB has been studied for its potential applications in various scientific fields. One of the major applications of MDB is in the development of fluorescent sensors for detecting metal ions. MDB has also been used as a corrosion inhibitor for steel in acidic environments. Additionally, MDB has been studied for its potential as a drug candidate due to its ability to inhibit the growth of cancer cells.
特性
CAS番号 |
104169-13-3 |
|---|---|
製品名 |
3-Methyl-2,2-dipentyl-1,3-benzothiazole |
分子式 |
C18H29NS |
分子量 |
291.5 g/mol |
IUPAC名 |
3-methyl-2,2-dipentyl-1,3-benzothiazole |
InChI |
InChI=1S/C18H29NS/c1-4-6-10-14-18(15-11-7-5-2)19(3)16-12-8-9-13-17(16)20-18/h8-9,12-13H,4-7,10-11,14-15H2,1-3H3 |
InChIキー |
FXZXEHKLWGOIDB-UHFFFAOYSA-N |
SMILES |
CCCCCC1(N(C2=CC=CC=C2S1)C)CCCCC |
正規SMILES |
CCCCCC1(N(C2=CC=CC=C2S1)C)CCCCC |
同義語 |
Benzothiazole, 2,3-dihydro-3-methyl-2,2-dipentyl- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



